Cas no 883715-19-3 (N-benzyl-heptadecanamide)

N-Benzyl-heptadecanamide is a synthetic amide compound characterized by a long heptadecyl chain and a benzyl substituent on the nitrogen atom. This structure imparts unique physicochemical properties, including high lipophilicity and stability, making it suitable for applications in organic synthesis and material science. Its amide functional group allows for potential use as an intermediate in the development of surfactants, lubricants, or bioactive molecules. The compound's extended alkyl chain enhances its compatibility with nonpolar matrices, while the benzyl group offers reactivity for further functionalization. N-Benzyl-heptadecanamide is typically handled under standard laboratory conditions, with attention to its solubility profile in organic solvents.
N-benzyl-heptadecanamide structure
N-benzyl-heptadecanamide structure
Product Name:N-benzyl-heptadecanamide
CAS No:883715-19-3
MF:C24H41NO
MW:359.588447332382
CID:3441847
PubChem ID:86237120
Update Time:2025-05-25

N-benzyl-heptadecanamide Chemical and Physical Properties

Names and Identifiers

    • HEPTADECANAMIDE, N-(PHENYLMETHYL)-
    • N-benzyl-heptadecanamide
    • N-(Phenylmethyl)heptadecanamide
    • Macamide Impurity 13
    • N-(Phenylmethyl)heptadecanamide (ACI)
    • HY-N9897
    • N-(Phenylmethyl)heptadecanamideN-benzyl-heptadecanamide
    • 883715-19-3
    • N-Benzylheptadecanamide
    • CS-0204168
    • Inchi: 1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(26)25-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3,(H,25,26)
    • InChI Key: MAMOVOLEJFMGEH-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCCCCCCCCC)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 359.318814931 g/mol
  • Monoisotopic Mass: 359.318814931 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 17
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 359.6
  • XLogP3: 8.9
  • Topological Polar Surface Area: 29.1Ų

N-benzyl-heptadecanamide Pricemore >>

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N-benzyl-heptadecanamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Catalysts: Formaldehyde ,  Glycine methyl ester hydrochloride ,  1,5-Bis(diphenylphosphino)pentane ,  Palladium trifluoroacetate Solvents: Anisole ;  21 h, 10 atm, 120 °C; 10 atm → 1 atm, 120 °C → rt
Reference
Palladium-Catalyzed Hydroaminocarbonylation of Alkenes with Amines: A Strategy to Overcome the Basicity Barrier Imparted by Aliphatic Amines
Zhang, Guoying; et al, Angewandte Chemie, 2015, 54(26), 7657-7661

N-benzyl-heptadecanamide Raw materials

N-benzyl-heptadecanamide Preparation Products

Additional information on N-benzyl-heptadecanamide

Comprehensive Analysis of N-benzyl-heptadecanamide (CAS No. 883715-19-3): Properties, Applications, and Market Trends

N-benzyl-heptadecanamide (CAS No. 883715-19-3) is a synthetic organic compound belonging to the class of fatty acid amides. This molecule features a heptadecanamide backbone substituted with a benzyl group at the nitrogen position, making it a subject of interest in pharmaceutical, cosmetic, and material science research. Its unique structure combines hydrophobic (C17 alkyl chain) and aromatic (benzyl moiety) characteristics, enabling diverse applications ranging from lipid-based drug delivery systems to biocompatible surfactants.

Recent studies highlight the growing demand for N-benzyl-heptadecanamide in cosmeceutical formulations, particularly due to its potential as a skin barrier enhancer. With consumers increasingly searching for "anti-aging amides" or "non-irritating moisturizers," this compound's ability to modulate ceramide-like functions positions it as a promising ingredient. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for GMP-compliant production in topical applications.

From a synthetic chemistry perspective, CAS 883715-19-3 is typically prepared via amide coupling reactions between heptadecanoic acid and benzylamine, often employing carbodiimide activators. Researchers optimizing "green amide synthesis" methods have explored solvent-free conditions or biocatalytic approaches to improve sustainability – a key concern aligned with Google Trends data showing rising searches for "eco-friendly chemical synthesis." The compound's melting point (82-85°C) and logP value (~7.2) make it suitable for lipid nanoparticle formulations, a hot topic in "mRNA delivery systems" research.

In material science, the long alkyl chain of N-benzyl-heptadecanamide facilitates self-assembly into molecular crystals with potential applications in organic electronics. Patent databases reveal its use in dielectric layers for flexible displays, coinciding with industry demand for "high-performance organic materials." Its thermal stability (decomposition >250°C) further supports such advanced applications.

Market analysts note increased interest in CAS 883715-19-3 from Asian manufacturers specializing in high-value specialty chemicals. Regulatory databases confirm its approval status in EU REACH and China IECSC for research purposes, though comprehensive toxicological profiles remain an active area of study. The compound's low water solubility necessitates formulation strategies like cyclodextrin complexation – a technique frequently searched alongside "bioavailability enhancement" in scientific literature.

Quality control of N-benzyl-heptadecanamide requires rigorous chromatographic purity testing, with industry standards demanding ≤0.5% residual solvents. Recent publications describe novel UHPLC methods for detecting trace impurities, addressing the pharmaceutical industry's focus on "ICH Q3D elemental impurities." The compound's crystalline morphology can be modified through polymorph screening, a process gaining attention in "patent-protected formulations" discussions.

Emerging applications include its use as a phase change material (PCM) for thermal energy storage, leveraging its sharp melting transition. This aligns with global searches for "sustainable energy materials" and "carbon-neutral technologies." Researchers have also explored its antimicrobial properties against Gram-positive bacteria, though commercial development in this area requires further structure-activity relationship studies.

Supply chain data indicates that 883715-19-3 is primarily available through custom synthesis providers rather than bulk suppliers, reflecting its status as a research-grade chemical. Pricing trends show moderate volatility due to fluctuations in heptadecanoic acid availability, a byproduct of vegetable oil refining. Storage recommendations typically suggest argon atmosphere protection to prevent oxidative degradation of the alkyl chain.

Future research directions may explore N-benzyl-heptadecanamide's potential in 3D printing resins or as a biomimetic membrane component, areas generating substantial academic and industrial interest. Its compatibility with click chemistry modifications offers avenues for creating functionalized derivatives, a strategy increasingly searched in connection with "targeted drug delivery" systems.

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